2-Deoxy-D-glucose-[3H(G)]

Autoradiography Spatial Resolution Brain Metabolic Mapping

2-Deoxy-D-glucose-[3H(G)] (commonly abbreviated as [3H]2-DG or [3H]2DG) is a tritium-labeled, non-metabolizable glucose analog classified as a radiolabeled biochemical probe for hexose uptake and phosphorylation. Its core mechanism mirrors that of native D-glucose: it enters cells via facilitative glucose transporters (GLUTs) and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate ([3H]2-DG-6-P).

Molecular Formula C6H12O5
Molecular Weight 166.16 g/mol
Cat. No. B13833045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-D-glucose-[3H(G)]
Molecular FormulaC6H12O5
Molecular Weight166.16 g/mol
Structural Identifiers
SMILESC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T
InChIKeyVRYALKFFQXWPIH-URGYAHDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-glucose-[3H(G)]: Definition, Provider Options, and Core Procurement Considerations for Radiolabeled Glucose Uptake Probes


2-Deoxy-D-glucose-[3H(G)] (commonly abbreviated as [3H]2-DG or [3H]2DG) is a tritium-labeled, non-metabolizable glucose analog classified as a radiolabeled biochemical probe for hexose uptake and phosphorylation. Its core mechanism mirrors that of native D-glucose: it enters cells via facilitative glucose transporters (GLUTs) and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate ([3H]2-DG-6-P). Because [3H]2-DG-6-P cannot proceed through glycolysis, it accumulates intracellularly in proportion to glucose uptake rate, a phenomenon known as 'metabolic trapping' [1]. The generally labeled form, denoted by the '(G)' specification, provides high-specific-activity tritium distribution across the molecule, making this compound a foundational tool for quantitative autoradiography, cellular glucose uptake kinetic assays, and in vivo metabolic mapping where high spatial resolution and compatibility with liquid scintillation or emulsion-based detection are required .

Why 2-Deoxy-D-glucose-[3H(G)] Cannot Be Replaced By Other Isotopic or Non-Isotopic Glucose Uptake Probes Without Quantifiable Consequences


Radiolabeled glucose analogs are not freely interchangeable; their physical detection properties and metabolic fates diverge substantially, directly impacting experimental quantitation. The choice of isotope governs autoradiographic spatial resolution: 14C-labeled 2-DG has a resolution limit of 10 lines/mm, whereas 3H-labeled 2-DG achieves 25 lines/mm due to the shorter path length of tritium beta-particles [1]. Substituting 3-O-methylglucose ([3H]3-OMG), which is transported but not phosphorylated, eliminates the metabolic trapping signal that is fundamental to the 2-DG method [2]. Non-radiolabeled alternatives such as fluorescent 2-DG conjugates (e.g., 2-NBDG) or near-infrared 2-DG probes have been shown in multiple comparative studies to exhibit biological behaviors that differ from native 2-DG, including altered transporter affinity and intracellular compartmentalization unrelated to hexokinase activity [3]. Even among tritiated glucose probes, [3H]2-DG incorporates into glycogen in heart, skeletal muscle, and nervous tissue—a phenomenon absent with [3H]3-OMG but quantifiable at 1–10% of total tissue radioactivity with [3H]2-DG—meaning that glycogen incorporation must be accounted for in uptake calculations to avoid underestimation errors [4]. These fundamental differences mean that substitution without re-validation will yield data that are not quantitatively comparable to the established 2-DG literature base.

2-Deoxy-D-glucose-[3H(G)] Procurement Evidence: Quantified Differentiation Against Radiolabeled and Non-Radiolabeled Glucose Probes


Autoradiographic Spatial Resolution: [3H]2-DG Outperforms [14C]2-DG by 2.5-Fold in Lines per Millimeter

In a direct, head-to-head comparison using microcircuit lithography-generated radioactive gratings of alternating bars (effective range 500–20 μm), the limit of spatial resolution for 2-deoxyglucose autoradiography was determined to be 10 lines/mm for the 14C isotope and 25 lines/mm for the 3H isotope [1]. This 2.5-fold improvement arises from the inherently lower energy and shorter tissue path length of tritium beta-particle emissions, which reduce lateral image spread [2]. Independent validation in brain tissue autoradiography confirms that heterogeneous metabolic patterns in individual hypothalamic nuclei, nucleus accumbens subregions, and hippocampal laminae are resolvable only with [3H]2-DG but remain unresolvable with [14C]2-DG in the awake, normal animal [2].

Autoradiography Spatial Resolution Brain Metabolic Mapping

Quantitative LCMRG Equivalence with [14C]2-DG Validates [3H]2-DG as a Drop-In Replacement for Metabolic Rate Measurement

A direct comparative study in rats (n = 5 per group) measured local cerebral metabolic rate for glucose (LCMRG) using both [3H]2-DG and [14C]2-DG. The mean LCMRG values across selected CNS regions demonstrated no statistically significant difference between the two isotope groups (P > 0.05), confirming that [3H]2-DG yields quantitatively identical metabolic rate data to the widely established [14C]2-DG method [1]. Critically, [3H]2-DG also eliminates a known technical limitation of [14C]2-DG: optical density measurements with [3H]2-DG are independent of tissue section thickness for sections greater than 5 μm, whereas [14C]2-DG optical densities vary as a function of section thickness, introducing a source of quantification error [1].

Local Cerebral Metabolic Rate Quantitative Autoradiography Method Validation

Metabolic Trapping via Hexokinase Phosphorylation Differentiates [3H]2-DG from Transport-Only Probes Such as [3H]3-O-Methylglucose

In cultured cell glucose uptake assays, [3H]2-DG is converted by hexokinase to the stable, impermeable derivative [3H]2-DG-6-phosphate, which accumulates intracellularly. In contrast, [3H]3-O-methylglucose ([3H]3-OMG) is transported by GLUTs but is not a substrate for hexokinase and therefore equilibrates across the cell membrane without intracellular trapping [1]. This mechanistic difference has quantitative consequences: in acute hippocampal slice preparations, [3H]3-OMG was characterized as a 'poor substrate' for measuring glucose uptake, while [3H]2-DG was confirmed to be a 'better substrate' that yields a higher and more sustained intracellular accumulation signal [2]. The absence of phosphorylation-dependent trapping with [3H]3-OMG means that its uptake signal reflects primarily transport kinetics rather than the integrated transport-plus-phosphorylation rate captured by [3H]2-DG [2].

Metabolic Trapping Hexokinase Phosphorylation Glucose Uptake Assay

Glycogen Incorporation of [3H]2-DG: A Quantified Confound That Must Be Accounted for in Glucose Uptake Calculations but That Also Enables Glycogen-Targeted Autoradiography

Contrary to the classical assumption that 2-DG is not further metabolized beyond 2-DG-6-P, [3H]2-DG is partially incorporated into glycogen. In mice injected with [3H]2-DG and sacrificed after 1 hour, 1–2% of total tissue radioactivity was recovered in the high-molecular-weight glycogen fraction from brain, liver, and muscle; in isolated invertebrate ganglia, this fraction reached 2–10% [1]. Under hyperinsulinemic-euglycemic clamp conditions in rats, failure to account for [14C]2-DG incorporation into glycogen led to a 29% underestimation of glucose uptake in rectus abdominis muscle (398 ± 25 vs. 564 ± 25 μmol·kg⁻¹·min⁻¹, P < 0.001) and a 7% underestimation in heart (1,786 ± 278 vs. 1,926 ± 291 μmol·kg⁻¹·min⁻¹, P < 0.05) [2]. The tritium-labeled 2-deoxyglycogen withstands aqueous histological processing and can be visualized directly by autoradiography, providing a unique capability for mapping glycogenic activity at cellular resolution [1].

Glycogen Synthesis 2-Deoxyglycogen Tracer Validation

Dual-Isotope Capability with [14C]2-DG Enables Within-Subject Experimental Designs That Single-Isotope Approaches Cannot Achieve

The sequential administration of [3H]2-DG and [14C]2-DG in the same animal, each followed by a separate experimental condition, enables mapping of brain activity patterns underlying two distinct conditions within a single subject [1]. This double-label 2-DG method allows direct comparison of aligned autoradiographic images from the same brain section, revealing subtle anatomical differences in activity—such as laminar or columnar patterns—that would be difficult or impossible to evaluate through across-animal comparisons [1]. A modification of the technique that uses only [3H]2-DG data to produce '3H-difference images' further enhances detection of stimulus-specific metabolic patterns [2]. This within-subject capability is inaccessible with single-isotope protocols and represents a distinct procurement rationale for maintaining both [3H] and [14C] forms in the laboratory.

Double-Label Autoradiography Within-Subject Design Brain Functional Mapping

Pharmacological Modulation of [3H]2-DG Uptake In Vivo Demonstrates Tissue-Specific Kinetic Responses Relevant to Drug Screening

Systemic administration of rolipram, a selective phosphodiesterase type 4 (PDE4) inhibitor, produced tissue-specific, dose-dependent decreases in [3H]2-DG uptake in mice. At 30 minutes post-injection of [3H]2-DG, radioactivity concentrations in brain, heart, and skeletal muscle of rolipram-treated mice were reduced to approximately 60%, 10%, and 10% of control values, respectively [1]. Kinetic analysis revealed that the initial uptake phase in brain was decreased, whereas no significant differences in initial heart or skeletal muscle uptake were observed; however, the sustained accumulation phase was depressed in all three tissues, indicating that hexokinase-mediated phosphorylation, rather than GLUT-mediated transport, was the primary target of rolipram's effect [1]. This differential tissue sensitivity—with heart and skeletal muscle showing 90% suppression versus 40% in brain—demonstrates the utility of [3H]2-DG for resolving organ-specific metabolic pharmacology in vivo.

In Vivo Pharmacology Phosphodiesterase Inhibition Tissue-Specific Metabolism

Procurement-Guiding Application Scenarios for 2-Deoxy-D-glucose-[3H(G)] Grounded in Comparative Evidence


High-Resolution Quantitative Brain Metabolic Mapping with Cellular-Level Autoradiographic Discrimination

When the research objective demands discrimination of metabolic activity between adjacent brain nuclei or cortical laminae—such as distinguishing glucose utilization in individual hypothalamic subnuclei, hippocampal CA subfields, or amygdalar subdivisions—[3H]2-DG is indicated over [14C]2-DG. The 2.5-fold improvement in spatial resolution (25 vs. 10 lines/mm) [1] and the documented ability to resolve heterogeneous patterns in nucleus accumbens, basolateral amygdala, inferior olive, and habenular regions that are 'unresolvable using [14C]2-DG' [2] make this the only viable isotopic choice for subnuclear-resolution metabolic mapping in rodent and primate brain.

In Vitro and In Vivo Glucose Uptake Quantification Requiring Integrated Transport-Plus-Phosphorylation Readout

For cultured cell glucose uptake assays and ex vivo tissue slice experiments, [3H]2-DG is the appropriate procurement choice when the endpoint must reflect the combined rate of GLUT-mediated transport and hexokinase-catalyzed phosphorylation. Unlike [3H]3-OMG, which reports transport only and is characterized as a 'poor substrate' for hippocampal glucose uptake measurement [3], [3H]2-DG undergoes metabolic trapping via phosphorylation to [3H]2-DG-6-P, yielding a sustained intracellular accumulation signal that is directly proportional to the physiologically relevant integrated glucose utilization rate [4]. Procurement specifications should require the generally labeled (G) form to maximize specific activity for uptake rate determinations in low-uptake cell types.

In Vivo Pharmacological Screening of Tissue-Specific Metabolic Modulators

When screening compounds for tissue-specific effects on glucose metabolism in intact animals, [3H]2-DG provides the combined sensitivity to both transport and phosphorylation changes necessary to detect differential organ responses. As demonstrated with rolipram, [3H]2-DG revealed that PDE4 inhibition suppressed heart and skeletal muscle glucose utilization by ~90% while brain was affected by only ~40% [5]. This tissue-resolved pharmacological profile, inaccessible with non-trapping probes, positions [3H]2-DG as the preferred tracer for in vivo metabolic drug discovery programs where organ-specific metabolic modulation is the efficacy endpoint.

Dual-Isotope Within-Subject Functional Brain Mapping with [14C]2-DG

For experiments requiring comparison of brain activity patterns under two distinct conditions (e.g., stimulated vs. resting, drug vs. vehicle) in the same subject, laboratories must procure both [3H]2-DG and [14C]2-DG. The sequential double-label protocol [6] enables direct, aligned comparison of autoradiographic images from identical brain sections, eliminating inter-individual anatomical variability and enabling detection of subtle laminar or columnar activity differences that cannot be resolved by across-animal group comparisons [7]. This application scenario justifies maintaining inventory of both isotopic forms.

Quote Request

Request a Quote for 2-Deoxy-D-glucose-[3H(G)]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.